Indole-3-glyoxylamide, N-isopropyl-1-methyl-
Overview
Description
Indole-3-glyoxylamide, N-isopropyl-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-3-glyoxylamide, N-isopropyl-1-methyl- typically involves the reaction of indole-3-glyoxylate with N-isopropyl-1-methylamine. This reaction can be carried out under mild conditions, often using a solvent such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine or sodium hydroxide. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Indole-3-glyoxylamide, N-isopropyl-1-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Indole-3-glyoxylamide, N-isopropyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the glyoxylamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Indole-3-glyoxylamide, N-isopropyl-1-methyl-oxide.
Reduction: this compoundalcohol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Indole-3-glyoxylamide, N-isopropyl-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Indole-3-glyoxylamide, N-isopropyl-1-methyl- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-acetamide
- Indole-3-acetic acid
- Indole-3-carbinol
- Indole-3-butyric acid
Uniqueness
Indole-3-glyoxylamide, N-isopropyl-1-methyl- is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other indole derivatives. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying various biological processes .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxo-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(18)13(17)11-8-16(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUMANBBBICYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204181 | |
Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55654-74-5 | |
Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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